4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate
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Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a useful research compound. Its molecular formula is C21H15N3O5S3 and its molecular weight is 485.55. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
The compound has applications in heterocyclic synthesis, particularly in the creation of various heterocyclic derivatives. For instance, the synthesis of thiophenylhydrazonoacetates involves the use of similar chemical structures, leading to the production of various derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).
Antibacterial and Antifungal Agents
Compounds with structures similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate have shown promising antibacterial and antifungal properties. The synthesis of such compounds and their efficacy against various bacterial and fungal strains have been documented, indicating potential in medicinal chemistry for drug development (Isloor et al., 2010).
Cytotoxic Activity
These compounds are also relevant in the study of cytotoxic activity against cancer cell lines. Research has shown that certain derivatives have potent cytotoxic effects, indicating potential application in cancer research and therapy development (Deady et al., 2003).
Antimycobacterial Activity
Studies have also explored the antimycobacterial activity of related compounds. These studies focus on the synthesis of such compounds and their effectiveness against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Gezginci et al., 1998).
Photosynthetic Electron Transport Inhibition
Derivatives of similar compounds have been studied for their ability to inhibit photosynthetic electron transport. This research is significant in understanding the biochemical processes in plants and could have implications in agricultural chemistry (Vicentini et al., 2005).
Antitumor Evaluation
Thiophene-based compounds incorporating pyrazolone moieties have been synthesized and evaluated for antitumor activity. This highlights the compound's potential in the development of new cancer treatments (Gouda et al., 2016).
Organic Photovoltaics Application
The compound's structure is relevant to the synthesis of π-conjugated polymers, which are crucial in the development of organic photovoltaics. Such polymers have applications in creating more efficient and environmentally friendly solar cells (Higashihara et al., 2012).
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S3/c1-12-5-2-3-6-14(12)19(27)29-16-10-28-13(9-15(16)25)11-31-21-24-23-20(32-21)22-18(26)17-7-4-8-30-17/h2-10H,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFBKBHBLCBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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